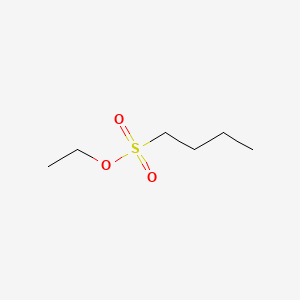
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
Vue d'ensemble
Description
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid (NBCSA) is an organic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohols, and ethers. NBCSA has been used in a range of experiments, from biochemical and physiological studies to the synthesis of new compounds. In
Applications De Recherche Scientifique
Analytical Chemistry Applications
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid, a derivative of furosemide, has been studied for its solubility and acid-base properties in various solutions. Kulichenko and Fesenko (2002) explored its solubility in aqueous–micellar solutions of surfactants, finding conditions for its determination by acid-base titration in a micellar solution of tridecylpyridinium bromide (Kulichenko & Fesenko, 2002). This research contributes to the analytical methods for studying the physicochemical properties of such compounds.
Synthesis and Derivative Studies
Research has been conducted on the synthesis of derivatives of sulfamoylanthranilic acids. For instance, Asakawa and Matano (1979) synthesized derivatives of 6-chloro-5-sulfamoyl- and 6-chloro-3-sulfamoylanthranilic acids and compared their diuretic activities. They noted that the presence of a chlorine atom ortho to the carboxy group enhanced the hypoglycemic activity of anthranilic acid derivatives (Asakawa & Matano, 1979). Such studies provide insights into the structural modifications and their impact on biological activities.
Pharmaceutical Applications
The molecule has also been synthesized and characterized as a prodrug of furosemide, a well-known diuretic. González et al. (1996) crystallized it in a triclinic unit cell, providing valuable information for pharmaceutical development (González et al., 1996). Research like this is crucial in designing more effective drug delivery systems.
Biochemical Studies
In biochemistry, research has been done on novel anthranilic acid derivatives as soluble guanylyl cyclase (sGC) agonists. Schindler et al. (2006) investigated compounds like 5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt for their potential as vasodilator drugs (Schindler et al., 2006). These studies contribute to the understanding of the molecular mechanisms of drug action.
Chemical Properties and Stability
Understanding the stability and solubility of such compounds is essential for their practical applications. Beyers et al. (2000) focused on the thermal decomposition product of furosemide, identified as 4-chloro-5-sulfamoylanthranilic acid. They calculated the activation energy needed for this reaction, providing insights into the drug's low water solubility (Beyers et al., 2000).
Propriétés
IUPAC Name |
2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-11-7-12(17-8-9-4-2-1-3-5-9)10(14(18)19)6-13(11)22(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNFWFHBAFHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350881 | |
| Record name | N-Benzyl-4-chloro-5-sulfamoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid | |
CAS RN |
2114-68-3 | |
| Record name | Benzyl furosemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-chloro-5-sulfamoylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-4-chloro-5-sulfamoylanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















